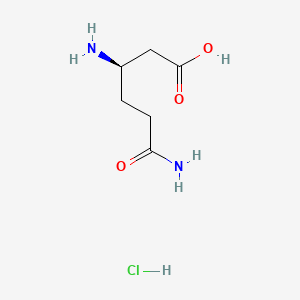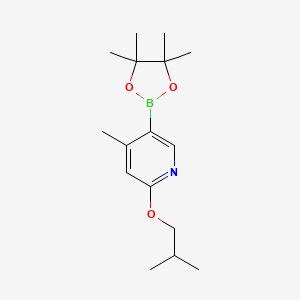
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4. It is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene with an ethynylating agent under palladium-catalyzed coupling conditions.
Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agents used.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, carbonyl compounds, and alkenes.
Scientific Research Applications
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the fluoro and trifluoromethyl groups can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
4-Ethynyl-1-fluoro-2-methylbenzene: This compound lacks the trifluoromethyl group, which can significantly alter its chemical reactivity and biological activity.
1-Ethynyl-4-(trifluoromethyl)benzene: This compound has a different substitution pattern, which can affect its physical and chemical properties.
4-Ethynyl-α,α,α-trifluorotoluene: This compound is similar but has a different position of the fluoro substituent, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWPMWHWQYGMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B567230.png)
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)
![2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567237.png)



![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)





